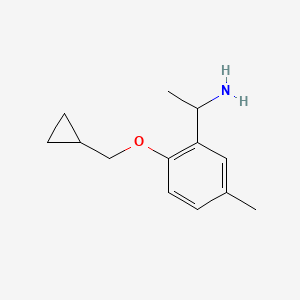

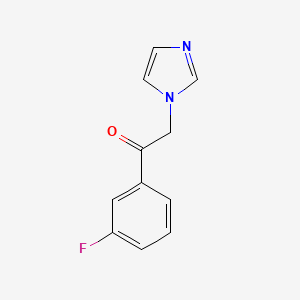

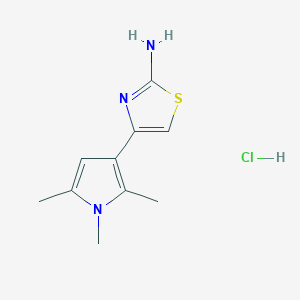

![molecular formula C6H8N2O2S2 B1438995 2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid CAS No. 874508-46-0](/img/structure/B1438995.png)

2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid

Overview

Description

“2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid” is an organosulfide and amine derivative, carboxylic acid . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of a new series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for enzyme inhibition study along with cytotoxic behavior. Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate was converted to corresponding acid hydrazide by hydrazine hydrate in ethanol .

Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .

Chemical Reactions Analysis

The targeted bi-heterocyclic compounds were synthesized by stirring nucleophilic 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol with different acetamides electrophiles (one after another), in DMF using LiH as base and activator .

Physical And Chemical Properties Analysis

The chemical formula of “2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid” is C5H6N2O2S, with a molecular weight of 158.18. It has a density of 1.367 (estimate), a melting point of 130°C (dec.) (lit.), a boiling point of 399.0±17.0 °C (Predicted), a flash point of 195.1°C, and a water solubility of 6.5 g/L (20 ºC) .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been proven to inhibit bacterial pathogens effectively. They exhibit significant antibacterial activity against Gram-positive microorganisms such as Bacillus subtilis and Staphylococcus aureus .

Antitumor and Cytotoxic Activity

Some thiazole derivatives have been synthesized and reported for their cytotoxicity activity on human tumor cell lines, including prostate cancer . They are evaluated for their potential to prevent proliferation of cancer cells like MCF-7 and HepG2 with notable efficacy .

Antioxidant Properties

Thiazole compounds have been screened for their in vitro antioxidant properties, with some showing potent antioxidant activity. This is measured by IC50 values, indicating the effectiveness of these compounds in preventing oxidative stress .

Anti-Diabetic Agents

Thiazole derivatives are used as drugs in the treatment of diabetes due to their ability to lower blood sugar levels effectively. They have been synthesized as novel bi-heterocycles valuable as anti-diabetic agents .

Synthesis of New Classes of Compounds

The compound’s structure allows for the synthesis of new classes of N-substituted-2-amino-1,3,4-thiadiazoles, expanding the chemical diversity for various applications .

Mechanism of Action

Target of Action

The primary target of the compound 2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls .

Mode of Action

The compound 2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid interacts with its target enzyme, potentially inhibiting its function . This interaction could lead to the disruption of peptidoglycan synthesis, thereby affecting the integrity of the bacterial cell wall .

Biochemical Pathways

The action of 2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid affects the peptidoglycan biosynthesis pathway . By inhibiting the function of UDP-N-acetylmuramate/L-alanine ligase, the compound disrupts the production of peptidoglycan, which is essential for maintaining the structure and integrity of bacterial cell walls .

Result of Action

The molecular and cellular effects of 2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid’s action primarily involve the disruption of bacterial cell wall synthesis . This disruption can lead to the weakening of the bacterial cell wall, potentially causing cell lysis and death .

Action Environment

The action, efficacy, and stability of 2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid could be influenced by various environmental factors. For instance, the compound’s solubility could affect its absorption and distribution within the body . Additionally, factors such as pH and temperature could potentially impact the compound’s stability and interaction with its target enzyme .

properties

IUPAC Name |

2-[(2-amino-1,3-thiazol-4-yl)methylsulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S2/c7-6-8-4(2-12-6)1-11-3-5(9)10/h2H,1,3H2,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGCGBONOSWMAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CSCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653409 | |

| Record name | {[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid | |

CAS RN |

874508-46-0 | |

| Record name | {[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide](/img/structure/B1438917.png)

![Methyl 3-[(oxan-4-yl)amino]propanoate](/img/structure/B1438918.png)

![1-[4-(dimethylamino)phenyl]-1H-imidazole-2-thiol](/img/structure/B1438927.png)

amine](/img/structure/B1438930.png)

![N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1438934.png)